Cas no 52589-11-4 (Phellamurin)

Phellamurin structure
Produktname:Phellamurin
Phellamurin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
- 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-...
- 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,
- Phellamurin
- [ "" ]
- Fellavin; Flacoside
- 3,4',5,7-Tetrahydroxy-8-isoprenylflavanone-7-O-glucoside
- HY-N3085
- Fellavine
- BRD-K05031216-001-01-3
- (2R,3R)-7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
- UNII-UXB86HY2NK
- 52589-11-4
- FS-9972
- CHEBI:8048
- AKOS015955752
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- NCGC00169323-01
- CS-0023185
- 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R-TRANS)-
- FLACOSIDE
- 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
- MEGxp0_002039
- CHEMBL516116
- 8-Prenyldihydrokaempferol 7-glucoside
- 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-, (2R-trans)-
- C09808
- FELLAVIN
- Q7181228
- ACon1_000824
- 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
- DTXSID00200563
- UXB86HY2NK
- NCGC00169323-02!(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 3,5,7,4'-tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-beta-glucoside
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside
- 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
- DA-76798
- DTXCID30123054
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-chroman-4-one
- 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-b-glucoside
- (2R,3R)-7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
- 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
- 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-I2-glucoside
-
- MDL: MFCD00869630
- Inchi: InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
- InChI-Schlüssel: GRDZTDZJQRPNCN-YIANMRPHSA-N
- Lächelt: CC(=CCC1=C2C(=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)C(=O)[C@@H]([C@@H](C4=CC=C(C=C4)O)O2)O)C
Berechnete Eigenschaften
- Genaue Masse: 518.17900
- Monoisotopenmasse: 518.179
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 6
- Komplexität: 808
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 150
- XLogP3: 2
- Oberflächenladung: 0
- Topologische Polaroberfläche: 186A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.504
- Siedepunkt: 861.5°Cat760mmHg
- Flammpunkt: 290.7°C
- Brechungsindex: 1.671
- PSA: 186.37000
- LogP: 0.46250
- Dampfdruck: 0.0±0.3 mmHg at 25°C
Phellamurin Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Phellamurin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4761-100 mg |
Phellamurin |
52589-11-4 | 90.00% | 100MG |
¥17843.00 | 2022-04-26 | |
eNovation Chemicals LLC | K31945-10mg |
Phellamurin |
52589-11-4 | 96% | 10mg |
$1450 | 2024-05-24 | |
TargetMol Chemicals | TN4761-10mg |
Phellamurin |
52589-11-4 | 93.19% | 10mg |
¥ 4330 | 2024-07-19 | |
TargetMol Chemicals | TN4761-25mg |
Phellamurin |
52589-11-4 | 93.19% | 25mg |
¥ 6930 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P10970-5mg |
Phellamurin |
52589-11-4 | 5mg |
¥4000.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4761-1 mg |
Phellamurin |
52589-11-4 | 93.19% | 1mg |
¥ 1,439 | 2023-07-10 | |
TargetMol Chemicals | TN4761-5 mg |
Phellamurin |
52589-11-4 | 93.19% | 5mg |
¥ 2,937 | 2023-07-10 | |
TargetMol Chemicals | TN4761-25 mg |
Phellamurin |
52589-11-4 | 93.19% | 25mg |
¥ 7,929 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01060-1MG |
Phellamurin |
52589-11-4 | 1mg |
¥4106.63 | 2023-09-13 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4761-5 mg |
Phellamurin |
52589-11-4 | 90.00% | 5mg |
¥2937.00 | 2022-04-26 |
Phellamurin Verwandte Literatur
-
Rakesh Maurya,Prem P. Yadav Nat. Prod. Rep. 2005 22 400
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
Jeffrey B. Harborne Nat. Prod. Rep. 1997 14 83
-
4. Index pages
52589-11-4 (Phellamurin) Verwandte Produkte
- 572-31-6(Engeletin)
- 28189-90-4(4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-,(2R,3R)-)
- 851950-92-0(ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 1805523-15-2(4-Bromo-2-cyano-3-fluorobenzoic acid)
- 1247766-05-7(1-(2-Chloro-4-fluorophenyl)-2-pentanol)
- 2105933-69-3(1-[2-(4-Methylpiperazin-1-yl)ethyl]cyclobutane-1-carboxylic acid)
- 42057-30-7(2-amino-2-(2,6-dichlorophenyl)acetic Acid)
- 898755-71-0(2'-Cyano-3-(3,4-dimethylphenyl)propiophenone)
- 690646-70-9(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one)
- 2229417-76-7(2,2-dimethyl-3-(2-methylpyridin-3-yl)propan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:52589-11-4)Phellamurin

Reinheit:99%
Menge:5mg
Preis ($):297